molecular formula C21H14N2O3 B1245243 Pityriazole

Pityriazole

Cat. No.: B1245243
M. Wt: 342.3 g/mol
InChI Key: UPORVYGDZIGCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pityriazole is a synthetic chemical agent of significant interest in basic antifungal research. Its name suggests a potential research focus on Malassezia species, fungi associated with the skin condition pityriasis versicolor. As a proposed member of the azole class, its primary investigational mechanism of action is hypothesized to be the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This inhibition is theorized to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and inhibition of fungal growth in experimental settings. Researchers may value this compound as a tool compound for exploring novel pathways in fungal cell biology and for conducting comparative studies on ergosterol biosynthesis inhibition. Its application is strictly confined to in vitro assays and preclinical research models. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All handling and experiments must be conducted by trained laboratory personnel in appropriate controlled environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-9H-carbazole-3-carboxylic acid

InChI

InChI=1S/C21H14N2O3/c24-20-14(21(25)26)9-13-11-5-2-4-8-17(11)23-19(13)18(20)15-10-22-16-7-3-1-6-12(15)16/h1-10,22-24H,(H,25,26)

InChI Key

UPORVYGDZIGCGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)C4=CNC5=CC=CC=C54)O)C(=O)O

Synonyms

pityriazole

Origin of Product

United States

Isolation and Biosynthetic Considerations

Isolation from Fungal Cultures

The primary method for obtaining Pityriazole and related indole (B1671886) alkaloids is through their extraction from laboratory-grown cultures of Malassezia furfur.

Malassezia furfur, previously known as Pityrosporum ovale, is a species of yeast that is a common commensal on human skin. wikipedia.orgnih.gov Under certain conditions, this opportunistic pathogen can proliferate and is associated with various dermatological conditions, including seborrhoeic dermatitis and pityriasis versicolor. wikipedia.orgsketchy.com M. furfur is lipophilic, meaning it requires lipids to grow, a characteristic that is catered to by the fatty acids present on the skin. creative-biolabs.com The production of various indole compounds, including those related to this compound, is a notable feature of its metabolism, particularly when tryptophan is available. nih.gov Strains of M. furfur isolated from individuals with seborrheic dermatitis have been shown to selectively produce specific bioactive indoles. nih.gov

The isolation of indole alkaloids like Pityriazepin from Malassezia furfur cultures involves a series of standard laboratory techniques for natural product chemistry. A general workflow includes:

Culturing: M. furfur is first grown on a suitable culture medium, such as one containing L-tryptophan and a lipid source, to encourage the production of the desired metabolites. nih.gov

Extraction: The fungal culture is then extracted with an organic solvent, typically ethyl acetate (B1210297), to separate the indole compounds from the aqueous culture medium and fungal biomass.

Chromatography: The resulting crude extract is then subjected to various chromatographic techniques to separate the individual compounds. This often involves:

Column Chromatography: An initial separation of the extract into fractions based on polarity.

Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions.

High-Performance Liquid Chromatography (HPLC): Used for the final isolation and purification of the compounds. HPLC with UV detection is often used to identify and target specific compounds for isolation. researchgate.net

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Proposed Biosynthetic Pathways and Precursors

The formation of this compound and related compounds by Malassezia furfur is a result of the yeast's metabolic activity, specifically its processing of the amino acid tryptophan.

The biosynthesis of this compound and other indole alkaloids produced by M. furfur begins with the essential amino acid L-tryptophan. nih.gov Tryptophan is a fundamental building block for many biologically active compounds in various organisms. researchgate.netnih.gov In Malassezia furfur, a tryptophan-dependent metabolic pathway is responsible for generating a variety of indole pigments. nih.gov The yeast takes up tryptophan from its environment and channels it into a specific metabolic route that leads to the formation of these compounds.

The metabolic machinery of Malassezia furfur plays a crucial role in converting tryptophan into this compound-related indole alkaloids. The proposed pathway involves the initial conversion of tryptophan to indolepyruvate. whiterose.ac.uk This intermediate can then undergo further spontaneous chemical reactions to form a variety of indole compounds. whiterose.ac.uk The specific enzymes within M. furfur that catalyze these steps, such as tryptophan aminotransferase, are key to this process. creative-biolabs.com The production of these indole metabolites, which can act as Aryl-hydrocarbon Receptor (AhR) agonists, is considered a potential virulence factor for the yeast, contributing to its pathogenic effects on the skin. nih.govresearchgate.net The synthesis of these compounds can be induced by providing tryptophan as the sole nitrogen source in the culture medium. nih.gov

Synthetic Strategies and Methodologies

Key Methodological Advancements in Carbazole (B46965) Alkaloid Synthesis Applied to Pityriazole

The synthesis of this compound has benefited from broader advancements in the synthesis of carbazole alkaloids. iupac.org A significant development has been the use of palladium-catalyzed oxidative cyclization of N,N-diarylamines to form the carbazole core. researchgate.netresearchgate.net This method, which involves a double C-H bond activation, has proven to be highly efficient. researchgate.netresearchgate.net The catalytic cycle for this transformation typically involves both a Pd(II)/Pd(0) and a Cu(II)/Cu(I) cycle, with air serving as the terminal oxidant. iupac.orgresearchgate.net Additionally, iron-mediated oxidative coupling of cyclohexadiene and arylamines has emerged as an alternative and efficient route to the carbazole skeleton. iupac.org These methodologies represent a significant step forward from classical methods like the Cadogan synthesis, which relies on the C-H insertion of a nitrene. researchgate.net

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium catalysis is a cornerstone of modern this compound synthesis, with several types of coupling reactions being employed. rsc.orgnih.govrsc.orgiupac.org The initial total synthesis notably utilized three distinct palladium-catalyzed reactions to assemble the final molecule. rsc.orgnih.govrsc.org These reactions are crucial for forming the key carbon-carbon and carbon-nitrogen bonds that define the this compound structure.

Specific Reaction Conditions and Catalytic Systems

The successful synthesis of this compound relies on carefully optimized reaction conditions and catalytic systems. For the palladium-catalyzed cyclization to form the carbazole core, a combination of palladium(II) acetate (B1210297) as the catalyst and pivalic acid as the solvent has been found to be superior to acetic acid. rsc.org In a key coupling step, the following conditions were reported:

Parameter Condition
CatalystPalladium(II) acetate (Pd(OAc)₂) (0.2 equiv.)
LigandS-Phos (0.4 equiv.)
BaseMoist Potassium Phosphate (K₃PO₄) (2 equiv.)
SolventDioxane
AtmosphereArgon
Temperature90 °C (microwave)
Time3 hours
Yield82%
Data from a reported palladium-catalyzed coupling step in a this compound synthesis. rsc.org

The catalytic system for the oxidative cyclization often involves a co-catalyst. While copper(II) is commonly used to regenerate the active palladium(II) species, studies have shown that manganese(III) can be nearly as effective. rsc.org Iron(III), however, was found to be an inefficient oxidant in this context. rsc.org

Stereochemical Considerations and Control

While the core structure of this compound is achiral, the introduction of substituents or the synthesis of certain analogues could present stereochemical challenges. The planar nature of the carbazole and indole (B1671886) ring systems simplifies stereochemical considerations in the synthesis of this compound itself. However, for more complex derivatives, the spatial arrangement of substituents would need to be carefully controlled through the choice of starting materials and reaction conditions.

Strategies for the Synthesis of this compound Analogues and Structural Derivatives

The development of synthetic routes to this compound has also paved the way for the synthesis of its analogues and structural derivatives. rsc.orgresearchgate.netresearchgate.net The modularity of the synthetic strategy allows for the substitution of the initial building blocks to create a variety of related compounds. For instance, by using different substituted anilines or indole precursors, a range of analogues with modified electronic and steric properties can be accessed. This flexibility is crucial for structure-activity relationship studies to explore the biological potential of this class of compounds. The synthesis of related carbazole alkaloids, such as clausine L and mukonidine, has been achieved using similar palladium-catalyzed methodologies, further demonstrating the versatility of the approach. rsc.org

Biological Activity and Mechanistic Investigations

General Biological Activities Associated with Carbazole (B46965) Alkaloids

Carbazole alkaloids, a diverse class of heterocyclic compounds primarily isolated from the Rutaceae family, are recognized for their wide spectrum of biological activities. mdpi.comjbpr.in These activities include antimicrobial, antiviral, antitumor, antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.comechemcom.comresearchgate.net The foundational carbazole nucleus, a fused-ring system with high electron conjugation, serves as a key pharmacophore, making these compounds a focal point for the development of new therapeutic agents. echemcom.comresearchgate.net

The antimicrobial properties of carbazole alkaloids have been extensively documented. jbpr.inbohrium.com For instance, murrayanine, isolated from the stem bark of Murraya koenigii, was one of the first carbazole alkaloids to demonstrate antibacterial activity. echemcom.com Subsequent research has identified numerous natural and synthetic carbazole derivatives with inhibitory effects against various bacterial and fungal strains, including multidrug-resistant isolates. echemcom.combohrium.com Some carbazole alkaloids have been shown to exert their antibacterial action by increasing the permeability of bacterial membranes. researchgate.net

In addition to their antimicrobial effects, carbazole alkaloids have shown promise in other therapeutic areas. They have been investigated for their potential in managing neurodegenerative diseases by targeting multiple pathways, including the inhibition of β-secretase (BACE-1), an enzyme involved in the production of β-amyloid plaques. mdpi.com Their anti-inflammatory and antioxidant properties further contribute to their neuroprotective potential. mdpi.com The antitumor activity of certain carbazole derivatives has also been a significant area of research, with some compounds demonstrating cytotoxicity against various cancer cell lines. nih.gov

Preclinical Investigations of Pityriazole Bioactivity in In Vitro and Relevant Animal Models

This compound, a unique 1-(indol-3-yl)carbazole alkaloid, was first isolated from cultures of the human pathogenic yeast Malassezia furfur. rsc.orgthieme-connect.com This discovery spurred interest in its biological activities, particularly in relation to the skin conditions associated with this yeast. thieme-connect.com

Malassezia furfur is a lipophilic yeast implicated in the pathogenesis of pityriasis versicolor, a common skin disease. rsc.orgpagepressjournals.org this compound is one of several tryptophan metabolites produced by this yeast. zendy.iobiorxiv.org While the direct antifungal activity of this compound against Malassezia species itself is not extensively detailed in the available literature, its production by the yeast suggests a potential role in the host-microbe interaction. The isolation of only a small amount (1.0 mg) of this compound from natural sources initially limited extensive bioactivity screening. rsc.org However, the development of a total synthesis for this compound has made the compound more accessible for further investigation into its biological properties. rsc.orgrsc.orgiupac.org

Beyond its association with Malassezia, the broader biological activities of this compound and its structural analogs are under investigation. Research into related carbazole alkaloids and indole (B1671886) compounds suggests a range of potential effects. For instance, some carbazole derivatives have shown weak to moderate antibacterial activity and mild inhibition of the enzyme isocitrate lyase. researchgate.net While specific data on this compound's activity in these systems is limited, its unique structure as a hybrid of carbazole and indole moieties makes it a compound of interest for broader screening. thieme-connect.com The development of synthetic routes to this compound and its analogs is expected to facilitate more comprehensive studies of its bioactivity. iupac.org

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the precise molecular and cellular targets of this compound is an ongoing area of research. Its structural relationship to other bioactive carbazoles and indoles provides clues to its potential mechanisms.

Recent studies have identified this compound as a metabolite produced by Malassezia furfur that can act as an agonist for the Aryl Hydrocarbon Receptor (AhR). biorxiv.orgacs.org The AhR is a ligand-activated transcription factor that plays a crucial role in regulating skin homeostasis, including keratinocyte differentiation and immune responses. biorxiv.org this compound, along with other tryptophan-derived indoles from Malassezia, has been shown to activate AhR signaling in keratinocytes. biorxiv.org This activation leads to the modulation of genes involved in skin barrier function. biorxiv.org

While direct enzyme inhibition studies specifically on this compound are not widely reported, the broader class of pyrazole-containing compounds (note that this compound itself is a carbazole, not a pyrazole) has been shown to inhibit various enzymes, including hydroxysteroid dehydrogenases. nih.gov Given the structural similarities, it is plausible that this compound could interact with specific enzymes, but this requires further investigation. The synthesis of this compound analogs will be crucial for structure-activity relationship studies to identify key functional groups for target binding. iupac.orgresearchgate.net

The activation of the AhR by this compound initiates a cascade of intracellular events. biorxiv.org Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). biorxiv.org This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes. biorxiv.org

One of the key target genes of the AhR pathway is CYP1A1, which encodes a member of the cytochrome P450 family of enzymes involved in metabolism. biorxiv.orgacs.org Studies have shown that metabolites from M. furfur, including this compound, induce the expression of CYP1A1 in keratinocytes. biorxiv.org Furthermore, AhR activation by these fungal metabolites has been shown to modulate the expression of genes encoding structural proteins of the skin barrier, such as Ovol1 and Involucrin (IVL). biorxiv.org This suggests that this compound, through the AhR pathway, can influence keratinocyte function and contribute to maintaining the integrity of the epidermal barrier. biorxiv.org There is also evidence that other signaling pathways, such as the Hedgehog pathway, can be modulated by certain alkaloids, although a direct link to this compound has not yet been established. researchgate.net

Structure Activity Relationship Sar Studies

Design and Synthesis of Pityriazole Derivatives for SAR Analysis

The design of this compound derivatives for SAR analysis is intrinsically linked to its synthetic pathway. The first total synthesis, achieved by Knölker and coworkers, provides a robust framework for creating a library of analogues. rsc.orgnih.gov This synthesis was accomplished through three sequential palladium-catalyzed coupling reactions, a method that not only confirmed the structure of the natural product but also made it accessible in gram quantities for further biological investigation. rsc.orgiupac.org

The key steps in the synthesis that are amenable to modification for creating derivatives include:

Palladium-catalyzed N-arylation (Buchwald-Hartwig amination): This step joins an aryl amine with an aryl halide. By using a variety of substituted anilines or aryl halides, derivatives with diverse electronic and steric properties on what will become the carbazole (B46965) backbone can be generated.

Palladium(II)-catalyzed oxidative cyclization: This intramolecular C-H activation step forms the carbazole ring system. The efficiency of this step can be influenced by the substituents on the diarylamine precursor. iupac.org

Palladium-catalyzed C-N coupling (Buchwald-Hartwig amination): The final key step involves coupling the synthesized carbazole moiety with an indole (B1671886) derivative. Utilizing variously substituted indoles (e.g., with groups at the 5- or 6-position) would yield this compound analogues with modifications on the indole portion of the molecule.

A strategic approach to designing a derivative library would involve systematic modifications at key positions of the this compound scaffold, as illustrated in the table below.

Position of Modification Type of Substituent (R) Rationale for Design
Carbazole Ring Electron-Donating Groups (e.g., -OCH₃, -CH₃) To probe the effect of increased electron density on the aromatic system's interactions.
Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃) To investigate the role of halogen bonding and reduced electron density.
Bulky Groups (e.g., -t-butyl) To explore steric hindrance effects within the target's binding pocket.
Indole Moiety Substituents at 5- or 6-position (e.g., -F, -Cl, -OCH₃) To assess the impact of modifying the electronic and lipophilic properties of the indole ring.
Carbazole Nitrogen (N-9) Alkylation or Acylation To eliminate the hydrogen-bond donating capability and increase lipophilicity.
Indole Nitrogen (N-1') Alkylation or Acylation To remove a key hydrogen-bond donor and evaluate its importance for target binding.

Table 1: Design strategy for this compound derivatives aimed at SAR analysis. Modifications target key regions of the molecule to systematically probe interactions with biological targets.

This synthetic flexibility allows for the creation of a focused library of compounds, enabling a systematic exploration of the SAR. iupac.org

Correlation of Structural Modifications with Observed Bioactivity Profiles

While specific bioactivity data for a wide range of this compound derivatives is not yet available, general principles of medicinal chemistry allow for the prospective correlation of structural changes with potential biological outcomes. The parent class of carbazole alkaloids exhibits a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties, providing a basis for hypothesizing the effects of structural modifications. researchgate.netnih.govresearchgate.net

The following table outlines hypothetical correlations based on common SAR trends observed for aromatic heterocyclic compounds in drug discovery.

Structural Modification Predicted Impact on Bioactivity Rationale
Introduction of halogens (-F, -Cl) on carbazole or indole rings Potential increase in potency and/or altered selectivity. Halogens can enhance binding through specific interactions (halogen bonds), modify electronics, and improve membrane permeability.
Introduction of hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups May increase or decrease activity depending on the target; potential for improved solubility. These groups can act as hydrogen bond donors/acceptors, potentially forming key interactions in a binding site. Their position is critical.
Alkylation of carbazole or indole nitrogen Likely to decrease activity if H-bond donation is critical; may increase cell permeability. Blocks a key interaction point, testing the hypothesis of the NH group as a pharmacophoric feature.
Variation in the substitution pattern of the indole ring Could significantly alter activity and selectivity. The indole moiety is a recognized pharmacophore in many bioactive compounds; its modification is a key strategy for optimization. researchgate.net
**Introduction of ionizable groups (e.g., -COOH, -NH₂) ** Potential for improved pharmacokinetic properties; activity may change. Can improve aqueous solubility and provide new interaction points, but may hinder cell membrane crossing.

Table 2: Prospective correlation of structural modifications of this compound with potential changes in bioactivity. This table serves as a guide for future experimental investigation.

Validation of these predictions requires the synthesis of the proposed derivatives followed by systematic biological screening.

Computational Approaches in SAR

Computational chemistry offers powerful tools to guide the design of derivatives and interpret experimental SAR data, saving significant time and resources.

QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would first require a dataset of synthesized analogues with experimentally determined bioactivities (e.g., IC₅₀ values).

The process would involve:

Descriptor Calculation: For each this compound derivative, a range of molecular descriptors would be calculated. These can be classified as constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is generated that links a combination of descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness.

A validated QSAR model can predict the activity of unsynthesized this compound derivatives, helping to prioritize the most promising candidates for synthesis. nih.gov

Descriptor Class Example Descriptors Relevance to this compound SAR
Constitutional Molecular Weight, Number of Aromatic Rings Describes the basic composition and size of the molecule.
Topological Wiener Index, Kier & Hall Connectivity Indices Encodes information about atomic connectivity and branching.
Physicochemical LogP (Lipophilicity), Molar Refractivity Predicts solubility, membrane permeability, and pharmacokinetic behavior.
Electronic Dipole Moment, HOMO/LUMO energies Describes the electron distribution, polarizability, and reactivity of the molecule.
3D-Descriptors Surface Area, Molecular Volume Relates to the size and shape of the molecule, which is critical for fitting into a target's binding site.

Table 3: Examples of molecular descriptors that would be calculated for this compound derivatives in a QSAR study.

Molecular docking predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. researchgate.net A critical prerequisite for docking is the identification of a specific molecular target for this compound. Since its precise mechanism of action is not yet established, a target would first need to be identified through methods like affinity chromatography or cellular thermal shift assays. thieme-connect.com

Assuming a target is identified (e.g., a protein kinase, given the activity of many carbazole compounds), a molecular docking study would proceed as follows:

Preparation of Structures: High-resolution 3D structures of the target protein and this compound derivatives are prepared.

Docking Simulation: A docking algorithm samples a vast number of possible conformations and orientations of the ligand within the active site of the protein.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, which stabilize the ligand-protein complex.

Docking results can rationalize observed SAR data (e.g., why a specific derivative is more or less active) and guide the design of new derivatives with improved binding affinity. nih.gov

Identification of Key Pharmacophoric Elements and Structural Determinants for Desired Bioactivities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on the unique 1-(indol-3-yl)carbazole structure of this compound, a hypothetical pharmacophore model can be proposed. rsc.orgvdoc.pub

The key pharmacophoric elements of this compound likely include:

Aromatic Features (AR): The planar, electron-rich carbazole and indole ring systems are prime candidates for engaging in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in a target binding pocket.

Hydrogen Bond Donors (HBD): The N-H groups of both the carbazole and indole rings are significant hydrogen bond donors. Their presence and specific location are likely critical for molecular recognition.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms, particularly the sp² hybridized nitrogen of the indole ring, can also function as hydrogen bond acceptors.

Spatial Arrangement: The specific 3D orientation of the carbazole ring relative to the indole ring defines the shape of the molecule and is a crucial determinant for fitting into a complementary binding site.

Pharmacophoric Feature Structural Element in this compound Potential Interaction Type
Aromatic Ring 1 Carbazole nucleus π-π stacking, Hydrophobic
Aromatic Ring 2 Indole nucleus π-π stacking, Hydrophobic
Hydrogen Bond Donor 1 Carbazole N-H Hydrogen Bonding
Hydrogen Bond Donor 2 Indole N-H Hydrogen Bonding
Hydrophobic Center Fused aromatic system Hydrophobic Interactions

Table 4: Putative pharmacophoric features of the this compound scaffold. Experimental validation through SAR is required to confirm the importance of each feature.

The validation and refinement of this pharmacophore model depend on the synthesis and biological testing of the derivatives designed in the preceding sections. This iterative process of design, synthesis, testing, and computational analysis is central to elucidating the full therapeutic potential of the this compound scaffold.

Advanced Analytical and Characterization Methodologies in Pityriazole Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

The definitive determination of a molecule's chemical structure is a foundational step in its scientific investigation. For organic compounds such as Pityriazole, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation. jeolusa.comjchps.com

The structure of this compound, an indole (B1671886) alkaloid, was successfully elucidated using a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. researchgate.net These techniques provide detailed information about the molecular weight, elemental composition, and the specific arrangement and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. jchps.com It provides information about the chemical environment of each atom, allowing chemists to piece together the molecular framework. ipb.pt

¹H NMR: Provides data on the number and types of hydrogen atoms in a molecule and their neighboring atoms.

¹³C NMR: Determines the number and types of carbon atoms, including those in the pyrazole (B372694) ring and other parts of the structure. nih.gov

2D NMR Techniques (e.g., HMBC, HMQC): Experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) reveal long-range and direct correlations between protons and carbons, which is critical for unequivocally assembling complex structures like this compound. ipb.ptnih.gov

The following table shows typical chemical shifts (δ) for pyrazole ring systems, which are fundamental to interpreting the NMR spectra of this compound and its derivatives. ajchem-a.com

Atom Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm)
Pyrazole N-H9.0 - 13.0N/A
Pyrazole C3-H~7.6~135
Pyrazole C4-H~6.3~105
Pyrazole C5-H~7.6~140

Mass Spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, which reveals the molecular weight of the compound. jchps.com High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound, a critical piece of data for confirming a new structure. beilstein-journals.org The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's substructures. ekb.eg

Chromatographic Methods in Isolation, Purification, and Purity Assessment

Chromatography is a fundamental separation technique essential for isolating a target compound from a complex mixture, purifying it to a high degree, and assessing its final purity. researchgate.netrotachrom.com The isolation of this compound from its natural source, the yeast Malassezia furfur, necessitates the use of these powerful separation methods. researchgate.netresearchgate.net

Column Chromatography is often the first step in purification. researchgate.net A crude extract is passed through a column packed with a stationary phase (like silica (B1680970) gel), and a solvent (the mobile phase) is used to move the components through the column at different rates based on their chemical properties, achieving separation. iipseries.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution version of column chromatography that uses high pressure to push solvents through a column with smaller particles, leading to faster and more efficient separations. iipseries.org Preparative HPLC is crucial for obtaining highly pure quantities of a compound for further testing. hilarispublisher.com Analytical HPLC is used to determine the purity of the final compound by detecting any residual impurities. nih.gov

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. rotachrom.com It separates components in a mixture based on their boiling points and interactions with the stationary phase. ekb.eg When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying components in a mixture. ekb.eg

The table below summarizes the primary applications of these chromatographic techniques in the context of this compound research.

Technique Principle Primary Application in this compound Research
Column ChromatographySeparation based on differential adsorption to a solid stationary phase. iipseries.orgInitial isolation and purification from crude biological or synthetic extracts. researchgate.net
High-Performance Liquid Chromatography (HPLC)High-pressure separation on a packed column with very small particles. iipseries.orgFinal purification (preparative HPLC) and high-resolution purity assessment (analytical HPLC). hilarispublisher.com
Thin-Layer Chromatography (TLC)Rapid separation on a thin layer of adsorbent material on a plate. hilarispublisher.comMonitoring reaction progress and quickly assessing the composition of fractions from column chromatography. iipseries.org
Gas Chromatography (GC)Separation of volatile compounds in a gaseous mobile phase. rotachrom.comAnalysis of volatile precursors or degradation products; purity assessment if this compound or its derivatives are sufficiently volatile. ptfarm.pl

Advanced Bioanalytical Techniques for Bioactivity Assessment (e.g., High-Throughput Screening Platforms)

Once a pure compound like this compound is obtained and its structure is confirmed, the next step is to evaluate its biological activity. Advanced bioanalytical techniques, particularly High-Throughput Screening (HTS), allow for the rapid testing of thousands of compounds against various biological targets. drugtargetreview.commdpi.com This approach is essential for discovering lead compounds for drug development. drugtargetreview.com

HTS platforms automate the process of assaying a compound's effect on a specific biological process. universiteitleiden.nl These can be broadly categorized into two types:

Target-Based Screening: The compound is tested for its ability to interact with a specific, isolated biological target, such as an enzyme or a receptor. drugtargetreview.com This approach is advantageous because it directly identifies the molecular mechanism of action.

Cell-Based (Phenotypic) Screening: The compound's effect on whole living cells is measured. nih.gov This method can identify compounds that achieve a desired physiological outcome (e.g., killing cancer cells, stopping bacterial growth) without prior knowledge of the specific target. mdpi.com

For a compound like this compound, which belongs to the pyrazole class known for a wide range of biological activities (e.g., antimicrobial, anticancer), HTS is an ideal method for exploration. beilstein-journals.orgmdpi.com For instance, its potential antimicrobial activity could be assessed by screening it against panels of different bacterial or fungal strains in a high-throughput format. beilstein-journals.org

The following table outlines the different HTS approaches that could be applied in this compound research.

Screening Approach Description Example Application for this compound
Target-Based HTS Measures the interaction of a compound with a purified molecular target (e.g., enzyme, receptor). drugtargetreview.comTesting this compound's ability to inhibit a specific fungal enzyme essential for the growth of Malassezia furfur.
Cell-Based HTS Measures the overall effect of a compound on the phenotype or viability of a whole cell. nih.govScreening this compound against various cancer cell lines to identify potential anticancer activity.
High-Content Screening (HCS) A type of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Assessing this compound's effects on cancer cell morphology, apoptosis markers, and cell cycle progression in a single experiment.

Future Research Directions and Translational Perspectives

Untapped Potential in Natural Product Chemistry and Biodiversity Exploration

The isolation of pityriazole, an unusual 1-(indol-3-yl)carbazole alkaloid, from the lipophilic yeast Malassezia furfur underscores the vast, yet underexplored, chemical diversity present in the microbial world. zendy.iorsc.orgthieme-connect.com Natural products have historically been a cornerstone of drug discovery, providing a rich source of complex and biologically active scaffolds that are often absent in synthetic chemical libraries. gardp.orgscirp.orgresearchgate.net The fact that a common skin commensal yeast can produce such a unique carbazole (B46965) structure suggests that a significant biosynthetic potential within the human mycobiome and the broader microbial ecosystem remains untapped. gardp.orgbiorxiv.org

Future research should focus on:

Microbial Bioprospecting: Expanding the search for novel metabolites from a wider range of microorganisms, including different species and strains of Malassezia and other skin-colonizing microbes. gardp.orgmdpi.com Advances in metabolomics and next-generation sequencing can accelerate the discovery of new biosynthetic gene clusters and their corresponding natural products. nyu.edu

Investigating Biosynthetic Pathways: Elucidating the specific enzymatic steps involved in the biosynthesis of this compound from its tryptophan precursor in M. furfur. researchgate.netacs.org Understanding this pathway could enable metabolic engineering approaches to increase yield or produce novel analogues.

Exploring Ecological Roles: Investigating the natural function of this compound and other tryptophan metabolites for Malassezia itself, such as its role in defense, communication, or interaction with the host and other microorganisms. gardp.org

This exploration of microbial biodiversity is crucial, as it represents a promising frontier for identifying new lead compounds for therapeutic development. scirp.orgnyu.edu

Advancements in Scalable Synthetic Approaches for Analogues

While this initial synthesis was a landmark achievement, future efforts should be directed towards more scalable and versatile synthetic strategies. nih.gov

Key Synthetic Approaches for this compound and its Analogues:

Synthetic MethodDescriptionKey FeaturesReference(s)
Palladium-Catalyzed Reactions The first total synthesis utilized a sequence of palladium-catalyzed coupling reactions to construct the carbazole core and attach the indole (B1671886) moiety.Foundational route, proved the structure. rsc.orgnih.govrsc.org
Garratt–Braverman Cyclization This method offers a pathway to the 1-indol-3-yl carbazole skeleton from a symmetrical bisindole precursor.Provides a general route to the core structure. thieme-connect.com
Lewis Acid-Catalyzed [3+3] Annulation An efficient protocol using a donor-acceptor cyclopropane (B1198618) and an indonyl alcohol to form the substituted carbazole framework in a single step.Offers a convenient and direct route to this compound derivatives. figshare.comacs.orgacs.org

Advancements in synthetic chemistry, such as flow chemistry and eco-friendly synthesis methods, could further optimize the production of this compound and a diverse library of its analogues. researchgate.netijpsjournal.comrsc.org The ability to generate these compounds on a larger scale will be instrumental in conducting detailed structure-activity relationship (SAR) studies and exploring their full therapeutic potential. rsc.orgrsc.org

Exploring Novel Biological Targets and Therapeutic Areas Based on Carbazole Scaffolds

This compound belongs to the carbazole alkaloid family, a class of compounds renowned for a wide spectrum of biological activities. rsc.orgthieme-connect.com While the known activity of this compound centers on its role as an Aryl hydrocarbon Receptor (AhR) agonist, its carbazole scaffold suggests the potential for interactions with other biological targets. biorxiv.orgresearchgate.net

Carbazole derivatives have been investigated for a multitude of therapeutic applications, including:

Anticancer Activity: Many synthetic and natural carbazoles exhibit potent cytotoxic effects against various cancer cell lines, targeting mechanisms like mitochondrial function and topoisomerase II inhibition. bohrium.comeurekaselect.com

Antimicrobial Properties: Certain N-substituted carbazoles have shown significant activity against both bacterial and fungal pathogens. mdpi.com

Neuroprotective Effects: The carbazole structure is a key component in compounds designed to combat neurodegenerative diseases. researchgate.net

Antiviral Applications: Carbazole scaffolds are being explored as potential agents against viral strains. mdpi.com

Potential Therapeutic Areas for Carbazole-Based Compounds:

Therapeutic AreaPotential Mechanism/TargetReference(s)
Oncology Pim-kinase inhibition, microtubule destabilization, topoisomerase II inhibition, induction of mitochondrial dysfunction. bohrium.comeurekaselect.commdpi.com
Infectious Diseases Disruption of microbial membranes, inhibition of essential enzymes. mdpi.com
Virology Inhibition of viral proteins such as main protease (Mpro) and RNA-dependent RNA-polymerase (RdRp). mdpi.com
Immunology Modulation of immune responses via AhR and other pathways. biorxiv.orgnih.gov

Future research should therefore screen this compound and its synthetic analogues against a broad panel of biological targets to uncover novel therapeutic activities beyond its known effects on skin homeostasis. researchgate.neteurekaselect.com This could reveal unexpected applications for this unique natural product.

Interdisciplinary Research with Mycology, Microbiology, and Infectious Disease Biology

The study of this compound exists at the intersection of several scientific fields. Its origin in a commensal yeast (Malassezia), its role in modulating host skin biology, and its connection to skin disorders necessitate a collaborative, interdisciplinary approach. thieme-connect.combiorxiv.orgresearchgate.net

Mycology: Research in mycology is essential to understand the biology of Malassezia species, their genetic diversity, and the specific conditions that lead to the production of this compound and other secondary metabolites. pasteur.frcranfield.ac.ukexeter.ac.uk

Microbiology: A broader microbiological perspective can elucidate the interactions between Malassezia and other components of the skin microbiota. It is crucial to determine how the production of this compound influences the microbial community structure and function. duke.eduuv.es

Infectious Disease Biology: Understanding how this compound and other Malassezia-derived metabolites impact host immunity is critical. biorxiv.org This includes investigating their role in the balance between commensalism and pathogenicity and their potential influence on susceptibility to skin infections and inflammatory conditions like pityriasis versicolor and seborrheic dermatitis. researchgate.netpagepressjournals.orgresearchgate.netresearchgate.net

Such interdisciplinary collaborations will be vital to fully comprehend the complex host-microbe interactions mediated by molecules like this compound. This integrated approach will not only advance our fundamental understanding of skin health but also pave the way for novel therapeutic strategies that target the intricate relationship between the host and its resident mycobiome.

Q & A

Q. How can target specificity be validated when this compound shows off-target kinase inhibition?

  • Methodological Answer : Employ kinase profiling panels (e.g., KinomeScan) to map off-target interactions. CRISPR-Cas9 knockout models can confirm phenotypic relevance of specific targets in disease models .

Methodological Considerations

  • Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to aggregate data, followed by sensitivity analysis to identify outliers .
  • Experimental Design : Incorporate blinding and randomization in in vivo studies to reduce bias. For synthesis, adopt Design of Experiments (DoE) to minimize trial runs .
  • Ethical Frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven research .

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